9-[(7-chloro-2-methylquinolin-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol
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Overview
Description
Synthesis Analysis
The synthesis of spiro compounds, including those similar to our compound of interest, typically involves intricate chemical reactions that allow for the creation of the spirocyclic core. For example, a novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the complexity and innovation required in synthesizing such structures (Reddy et al., 2014).
Molecular Structure Analysis
The molecular structure of spiro compounds, including our target molecule, is characterized by the presence of a spirocyclic framework, where two or more rings are joined at a single carbon atom. The structure is further complicated by the presence of various functional groups attached to this framework. High-resolution techniques like X-ray crystallography and NMR spectroscopy are essential tools for elucidating these complex structures (Fun et al., 2011).
Chemical Reactions and Properties
Spirocyclic compounds, including "9-[(7-chloro-2-methylquinolin-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol," can undergo a variety of chemical reactions due to the presence of multiple reactive sites. These reactions include but are not limited to, nucleophilic substitutions, electrophilic additions, and cyclization reactions. The chemical properties of these compounds are influenced by the nature of the substituents attached to the spirocyclic core (Clark et al., 1983).
Physical Properties Analysis
The physical properties of "9-[(7-chloro-2-methylquinolin-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol" and similar compounds are determined by their molecular structure. These properties include melting points, boiling points, solubility in various solvents, and crystal structure. Such properties are crucial for understanding the compound's behavior in different environments and for its application in various fields (Zhang et al., 2008).
Chemical Properties Analysis
The chemical properties of our compound of interest are significantly influenced by its molecular framework and the electronic effects of its substituents. These properties include reactivity towards acids and bases, oxidation and reduction potential, and the ability to participate in various chemical reactions. The unique spirocyclic structure of the molecule contributes to its distinct chemical properties, making it a subject of interest in chemical synthesis and pharmaceutical research (Pardhasaradhi et al., 1998).
properties
IUPAC Name |
(7-chloro-2-methylquinolin-4-yl)-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-13-11-16(15-5-4-14(21)12-17(15)22-13)19(25)23-8-6-20(7-9-23)18(24)3-2-10-26-20/h4-5,11-12,18,24H,2-3,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEZPGKYUFWEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Cl)C(=O)N3CCC4(CC3)C(CCCO4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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